

(R)-3-N-Cbz-Aminopyrrolidine spectroscopic data

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Compound of Interest

Compound Name: (R)-3-N-Cbz-Aminopyrrolidine

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An In-depth Technical Guide on the Spectroscopic Data of **(R)-3-N-Cbz-Aminopyrrolidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **(R)-3-N-Cbz-Aminopyrrolidine**. The information is compiled from various sources and includes predicted data based on analogous structures due to the limited availability of experimentally derived spectra in the public domain. This guide is intended to support research, drug development, and quality control activities where this molecule is of interest.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(R)-3-N-Cbz-Aminopyrrolidine**.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of **(R)-3-N-Cbz-Aminopyrrolidine** is characterized by signals corresponding to the protons of the pyrrolidine ring, the benzylic protons, and the aromatic protons of the Cbz protecting group. The data presented below is an interpretation of available spectral images and predicted values based on similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|-----------------------------|
| ~7.35 | m | 5H | Ar-H |
| ~5.10 | s | 2H | -O-CH ₂ -Ph |
| ~4.10 | m | 1H | CH-NH-Cbz |
| ~3.60 - 3.20 | m | 4H | Pyrrolidine Ring Protons |
| ~2.05 | m | 1H | Pyrrolidine Ring Proton |
| ~1.80 | m | 1H | Pyrrolidine Ring Proton |
| ~1.60 | br s | 2H | -NH ₂ |

Note: The chemical shifts and multiplicities are estimations and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

No experimental ¹³C NMR data for **(R)-3-N-Cbz-Aminopyrrolidine** was publicly available at the time of this guide's compilation. The following data is predicted based on the analysis of structurally related compounds.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------|
| ~155.0 | C=O (Carbamate) |
| ~137.0 | Ar-C (Quaternary) |
| ~128.5 | Ar-CH |
| ~128.0 | Ar-CH |
| ~127.8 | Ar-CH |
| ~66.5 | -O-CH ₂ -Ph |
| ~51.0 | CH-NH-Cbz |
| ~47.0 | Pyrrolidine Ring Carbon |
| ~45.0 | Pyrrolidine Ring Carbon |
| ~33.0 | Pyrrolidine Ring Carbon |

Mass Spectrometry (MS)

A definitive mass spectrum for **(R)-3-N-Cbz-Aminopyrrolidine** is not readily available. However, based on its structure, the following fragmentation patterns can be predicted under electron ionization (EI).

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |
|-----|---|
| 220 | [M] ⁺ (Molecular Ion) |
| 176 | [M - C ₂ H ₄ N] ⁺ |
| 131 | [M - C ₇ H ₇ O] ⁺ |
| 108 | [C ₇ H ₈ O] ⁺ |
| 91 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 70 | [C ₄ H ₈ N] ⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of **(R)-3-N-Cbz-Aminopyrrolidine** will exhibit characteristic absorption bands corresponding to its functional groups. The predicted values are based on established correlation tables.

Table 4: Predicted Infrared Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------|
| ~3350 | Medium | N-H Stretch (Amine) |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2950, ~2870 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| ~1520 | Medium | N-H Bend (Amine) |
| ~1250 | Strong | C-N Stretch |
| ~740, ~700 | Strong | Aromatic C-H Bend |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-3-N-Cbz-Aminopyrrolidine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.

- Lock the spectrometer to the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).
 - Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Mass Spectrometry

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

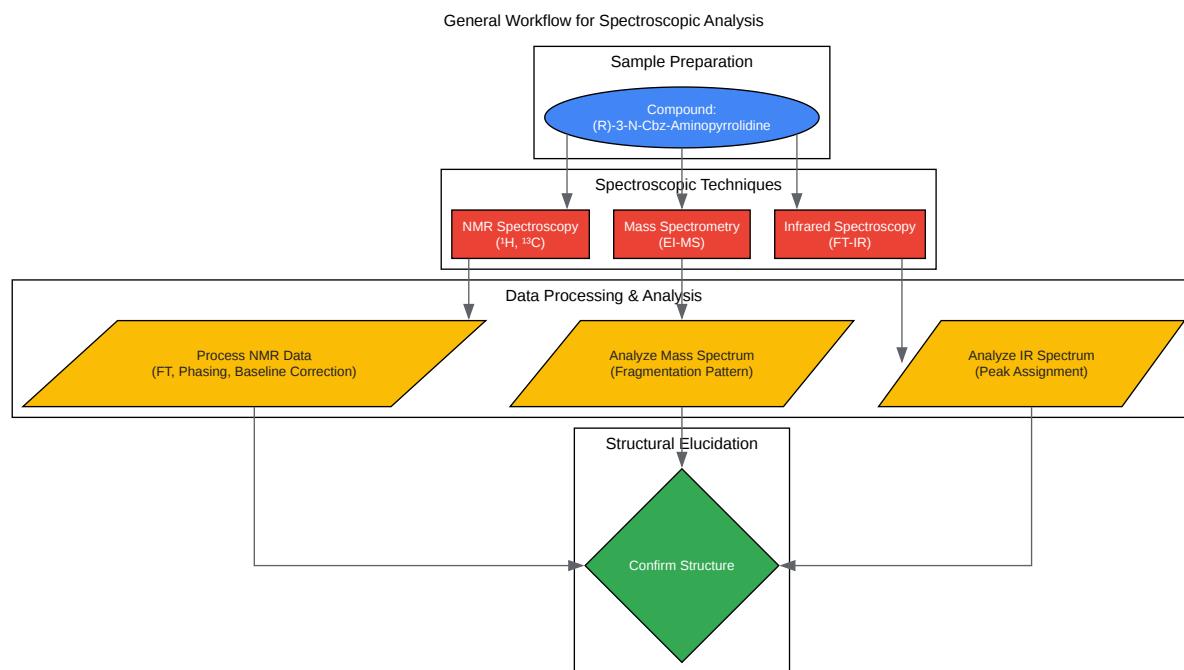
Infrared Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.
 - Acquire the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(R)-3-N-Cbz-Aminopyrrolidine**.



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Caption: Workflow of Spectroscopic Analysis.

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